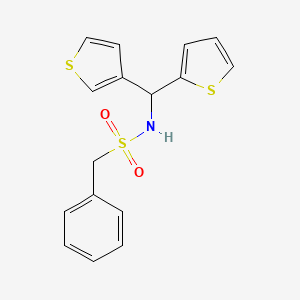

1-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S3/c18-22(19,12-13-5-2-1-3-6-13)17-16(14-8-10-20-11-14)15-7-4-9-21-15/h1-11,16-17H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSUHXYHHLGORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Rings: Starting with thiophene, the thiophene-2-yl and thiophene-3-yl groups are synthesized through electrophilic substitution reactions.

Coupling with Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the sulfonamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Modified sulfonamide derivatives.

Substitution Products: Halogenated or aminated derivatives.

Scientific Research Applications

1-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene rings and sulfonamide group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its dual thiophene substitution. Below is a comparative analysis with related sulfonamides and thiophene-containing derivatives:

Key Structural Analogues :

1-Phenyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}methanesulfonamide ():

- Structure : Replaces the dual thiophene-methyl group with a pyridin-3-yl-thiophen-3-ylmethyl substituent.

- Molecular Formula : C₁₇H₁₆N₂O₂S₂ (MW: 344.45 g/mol).

- Significance : The pyridine-thiophene hybrid may enhance π-π stacking or hydrogen-bonding interactions compared to the dual thiophene system .

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide ():

- Structure : A thiophene-3-carboxamide with bulky aryl and pyridinyl substituents.

- Key Difference : Carboxamide vs. sulfonamide functional group; the latter offers stronger acidity and hydrogen-bond acceptor capacity.

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Structure: A thiophen-2-yl alcohol with a methylamino side chain. Comparison: Lacks the sulfonamide core but shares the thiophen-2-yl motif, highlighting the role of heterocycle positioning in solubility and reactivity.

Substituent Position Effects :

- Thiophen-2-yl vs. Dual substitution (as in the target compound) may create steric hindrance but enhance aromatic stacking .

- Sulfonamide vs. Carboxamide : Sulfonamides exhibit higher thermal stability and acidity (pKa ~1–2) compared to carboxamides (pKa ~10–12), impacting solubility and biological activity .

Data Tables of Comparative Analysis

Research Findings and Methodological Considerations

Structural Characterization :

- X-ray Crystallography : Software such as SHELXL () and WinGX/ORTEP () are widely used for refining and visualizing sulfonamide derivatives. The dual thiophene substituents in the target compound may necessitate advanced refinement techniques to resolve anisotropic displacement parameters.

Functional Implications :

- Biological Relevance: Sulfonamides are known protease inhibitors or receptor modulators; the dual thiophene system may target hydrophobic binding pockets .

Biological Activity

1-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the formation of thiophene derivatives. The precise synthetic pathways can vary, but they often employ methods such as condensation reactions and functional group modifications to achieve the desired compound structure.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiophene-containing compounds can induce apoptosis in cancer cells through various mechanisms:

- Induction of Apoptosis : Compounds like SK228 have demonstrated the ability to promote programmed cell death by activating intrinsic apoptotic pathways, evidenced by phosphatidylserine flipping and cytochrome c release from mitochondria .

- Inhibition of Cell Invasion : Certain derivatives significantly reduce the invasion capabilities of tumor cell lines (e.g., A549 and CL15) by disrupting pathways involving focal adhesion kinase (FAK) and paxillin .

- Cytotoxicity : The IC50 values for related compounds have been reported to range widely, with some showing effective growth inhibition against various cancer cell lines. For example, IC50 values for certain thiophene derivatives were found to be as low as 0.20 μM in specific assays .

The mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : Evidence suggests that some thiophene derivatives can intercalate into DNA, forming adducts that may lead to mutagenic effects .

- Tyrosine Kinase Inhibition : Compounds have been noted for their ability to inhibit ATP recognition binding sites on tyrosine kinase receptors, which is crucial for cancer cell proliferation and survival .

Case Studies

Several studies highlight the biological activity of thiophene-based compounds:

- Study on SK228 : This compound was shown to activate caspases and induce apoptosis in various cancer cell lines, supporting its potential as a therapeutic agent .

- Cytotoxicity Testing : A range of thiophene derivatives were tested against the National Cancer Institute's 60 human cancer cell lines panel, revealing promising cytotoxic profiles with varying degrees of effectiveness across different cell types .

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

| Compound | IC50 (μM) | Mechanism of Action | Cancer Cell Lines Tested |

|---|---|---|---|

| SK228 | 0.20 | Apoptosis induction | A549, CL15 |

| Thiophene Derivative A | 3.35 | Tyrosine kinase inhibition | HeLa |

| Thiophene Derivative B | 6.72 | DNA intercalation | MDA-MB-231 |

| Thiophene Derivative C | 4.87 | FAK/Paxillin pathway disruption | MCF7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.